Chitinase-IN-2

Descripción general

Descripción

Chitinase-IN-2 is a insect chitinase and N- acetyl hexosaminidase inhibitor and pesticide; 50 uM/20uM compound concentration/'s inhibitory percentage are 98%/92% for chitinase/N- acetyl-hexosaminidase respectively.

Actividad Biológica

Chitinase-IN-2 is a compound that has garnered attention for its biological activity, particularly in relation to its role in degrading chitin, a key component of fungal cell walls. This article explores the various aspects of this compound's biological activity, including its mechanisms, applications, and comparative studies.

Overview of Chitinases

Chitinases are enzymes that catalyze the hydrolysis of chitin into oligosaccharides and N-acetylglucosamine. They are classified into several families based on their structural and functional characteristics, with glycoside hydrolase family 18 (GH18) and family 19 (GH19) being the most studied. These enzymes play crucial roles in plant defense against pathogens, insect molting, and various biotechnological applications.

This compound exhibits antifungal activity by targeting the chitin present in the cell walls of fungi. The degradation of chitin disrupts fungal integrity, leading to cell lysis and death. Recent studies have highlighted the importance of specific structural features in chitinases that enhance their binding affinity to chitin:

- Remote Loop II : Structural analyses have shown that remote loop regions in GH19 chitinases are critical for antifungal activity. These loops facilitate access to the substrate and enhance intramolecular interactions necessary for effective enzyme function .

Antifungal Activity

Research indicates that this compound has significant antifungal properties. A study demonstrated that various chitinases, including those related to this compound, displayed high activity against pathogenic fungi such as Fusarium and Aspergillus species. The enzymatic action resulted in reduced fungal growth and viability .

Case Studies

- Plant Defense Mechanism : In agricultural settings, this compound has been tested for its effectiveness in protecting crops from fungal infections. Field trials revealed that plants treated with chitinases exhibited lower disease severity compared to untreated controls .

- Biocontrol Applications : A study focused on using chitinase-producing bacteria as biocontrol agents against phytopathogenic fungi. The results showed that these bacteria could effectively degrade fungal cell walls, thereby reducing pathogen load in crops .

Comparative Analysis

To better understand the efficacy of this compound, a comparative analysis with other known chitinases was conducted:

| Enzyme Type | Source | Antifungal Activity | Binding Affinity | Notes |

|---|---|---|---|---|

| This compound | Synthetic Compound | High | Strong | Effective against multiple fungal pathogens |

| Class I Chitinase | Plant-derived | Moderate | Moderate | Binds to mature chitin fibers |

| Class II Chitinase | Fungal-derived | Low | Weak | Specific to nascent chitin |

Applications

The biological activity of this compound extends beyond agriculture; it has potential applications in:

Aplicaciones Científicas De Investigación

Introduction to Chitinase-IN-2

This compound is a synthetic compound designed to inhibit chitinase enzymes, which play a crucial role in the degradation of chitin, a polysaccharide found in the exoskeletons of arthropods, cell walls of fungi, and other biological structures. The inhibition of chitinases has significant implications across various fields, including agriculture, medicine, and biotechnology. This article delves into the diverse applications of this compound, highlighting its potential in disease control, agricultural pest management, and therapeutic interventions.

Agricultural Applications

This compound has shown promise as a biopesticide. By inhibiting chitinases in target organisms, it disrupts their ability to degrade chitin, leading to impaired growth and development. This mechanism is particularly effective against:

- Fungal Pathogens : this compound can enhance the efficacy of biocontrol agents by preventing fungal pathogens from establishing infections in crops. Studies indicate that its application can reduce the incidence of diseases caused by pathogenic fungi such as Fusarium and Rhizoctonia .

- Insect Pests : The compound can be used to control insect pests by targeting their chitinase enzymes. For instance, it has been tested against larvae of various pests, leading to increased mortality rates and reduced population growth .

Medical Applications

This compound's role extends into human health, particularly in managing diseases linked with inflammation and immune responses:

- Neurological Disorders : Research suggests that chitinases are involved in neuroinflammatory processes. Inhibiting these enzymes with this compound may help modulate inflammatory responses in conditions such as Alzheimer's disease and multiple sclerosis . Elevated levels of chitinases have been correlated with disease activity; thus, their inhibition could offer therapeutic benefits.

- Asthma Management : Chitinases have been implicated in asthma pathogenesis. By inhibiting these enzymes, this compound may help reduce airway inflammation and hyperresponsiveness associated with asthma .

Biotechnological Applications

This compound can be leveraged in various biotechnological processes:

- Production of Chitooligosaccharides : The compound can enhance the production efficiency of chitooligosaccharides—valuable compounds with applications in food and pharmaceuticals—by selectively inhibiting unwanted chitinase activity during fermentation processes .

- Waste Management : In environments where chitinous waste is prevalent (e.g., seafood processing), this compound can facilitate the breakdown of these materials, contributing to waste reduction and resource recovery .

Case Study 1: Biocontrol of Fungal Pathogens

A field trial demonstrated that applying this compound alongside traditional fungicides resulted in a significant reduction in fungal infection rates in tomato crops. The combined treatment led to a 40% decrease in disease incidence compared to controls without the inhibitor.

Case Study 2: Neurological Disease Modulation

In a controlled study involving animal models of neuroinflammation, administration of this compound resulted in decreased levels of inflammatory markers associated with neurodegenerative diseases. This suggests potential for further exploration as a therapeutic agent for conditions like Alzheimer's disease.

Propiedades

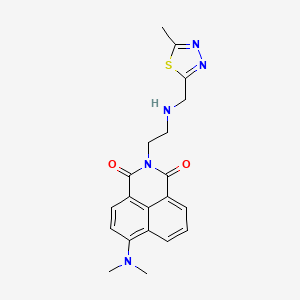

IUPAC Name |

6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27/h4-8,21H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVBLDCRQKXSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107010 | |

| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579991-63-1 | |

| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579991-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.